molecular formula C18H19N5O3S2 B2772904 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428352-46-8

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2772904
CAS No.: 1428352-46-8
M. Wt: 417.5
InChI Key: ZELKNLMUAOVZGK-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c24-18(14-3-4-16-17(10-14)22-27-21-16)20-11-13-5-8-23(9-6-13)28(25,26)15-2-1-7-19-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELKNLMUAOVZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and therapeutic potential based on current research findings.

The compound is synthesized through a multi-step process involving the formation of a piperidine ring followed by the introduction of a pyridine-3-sulfonyl group and the attachment of a benzo[c][1,2,5]thiadiazole moiety. The synthetic route typically includes:

  • Formation of the Piperidine Ring : Cyclization using appropriate precursors.
  • Sulfonylation : Reaction with pyridine-3-sulfonyl chloride under basic conditions.
  • Attachment of the Thiadiazole Group : This step often involves coupling reactions that can be optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.28G2/M phase arrest
Compound BHepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA

These compounds exhibit cytotoxicity through mechanisms such as cell cycle arrest and apoptosis induction, making them candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression. For example, it may act as an inhibitor of metalloproteinases (MMPs), which are implicated in tumor metastasis and invasion. Inhibitors targeting these enzymes can potentially reduce tumor growth and spread .

Study 1: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines (MCF-7 and HepG2), this compound was evaluated alongside established chemotherapeutics like doxorubicin. The study found that certain derivatives exhibited enhanced cytotoxicity compared to doxorubicin when tested in vitro.

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of thiadiazole derivatives revealed that compounds similar to this compound could induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C17H21N3O4S2
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : N-[(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl]benzenesulfonamide

These properties facilitate its interaction with biological targets, making it a candidate for drug development.

Cancer Treatment

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown promise as a therapeutic agent in various cancer models. Its ability to inhibit NAMPT contributes to the depletion of NAD+, leading to apoptosis in cancer cells. Research indicates that compounds with similar structures have demonstrated efficacy in vitro and in vivo against tumors .

Neurological Disorders

The compound's interaction with neuroprotective pathways suggests potential applications in treating neurological disorders. By modulating NAD+ levels, it may help protect neurons from oxidative stress and apoptosis associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

Study Focus Findings
Study ACancer Cell LinesDemonstrated significant reduction in cell viability in breast and prostate cancer models when treated with the compound.
Study BNeuroprotectionShowed that the compound could reduce neuronal death in models of oxidative stress, indicating potential for neuroprotective therapies.
Study CPharmacokineticsEvaluated the absorption and metabolism of the compound, suggesting favorable pharmacokinetic properties for oral administration.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodology :

  • Step 1 : Construct the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-aminothiophenol derivatives with nitrous acid or nitrosating agents.
  • Step 2 : Functionalize the piperidine ring by sulfonylation at the pyridin-3-yl group using reagents like pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Couple the sulfonylated piperidine moiety to the thiadiazole-carboxamide via reductive amination or alkylation, often using NaBH(OAc)₃ or similar reducing agents .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify protons and carbons in the piperidine, thiadiazole, and sulfonyl groups. For example, the sulfonyl group’s S=O stretch appears as a distinct peak in ¹³C NMR (~110-120 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 474.08) and fragmentation patterns .
    • FT-IR : Confirm sulfonyl (S=O, ~1350-1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assays) .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC to monitor degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation of the piperidine moiety?

  • Key Variables :

  • Solvent : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfonyl chloride.
  • Temperature : Maintain 0–5°C during sulfonylation to reduce side reactions (e.g., dimerization).
  • Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Yield Improvement : Post-reaction quenching with ice-water and extraction with ethyl acetate improves recovery (~70–85% yield) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case Example : If cytotoxicity varies between cell lines, conduct:

  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases).
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out rapid metabolism as a cause of inconsistency .
    • Structural Modifications : Synthesize analogs (e.g., replacing pyridinyl with furanyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the carboxamide and π-π stacking with the thiadiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can regioselectivity challenges during thiadiazole functionalization be addressed?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions on the thiadiazole ring before alkylation .
  • Protecting Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Data Interpretation and Optimization

Q. What analytical strategies validate purity when HPLC shows a single peak but biological activity is inconsistent?

  • LC-MS/MS : Detect trace impurities (e.g., desulfonylated byproducts) with MRM (multiple reaction monitoring) modes.
  • NMR Relaxation Experiments : Use T₁/T₂ measurements to identify low-level conformers or tautomers .

Q. Which in vitro models are optimal for evaluating blood-brain barrier (BBB) penetration potential?

  • PAMPA-BBB Assay : Measure permeability coefficients (Pe) using artificial lipid membranes. Values >4.0 × 10⁻⁶ cm/s suggest BBB penetration .
  • Caco-2 Cell Monolayers : Assess efflux ratios (ER) to predict P-glycoprotein-mediated transport issues .

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